![molecular formula C15H17NO2S B13866650 [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazole derivative with a phenyl-substituted oxane in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors to produce the compound in larger quantities .
Análisis De Reacciones Químicas
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly for treating infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and metabolism, contributing to its antimicrobial and anti-inflammatory properties .
Comparación Con Compuestos Similares
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
[2-(4-phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c17-10-13-11-19-14(16-13)15(6-8-18-9-7-15)12-4-2-1-3-5-12/h1-5,11,17H,6-10H2 |
Clave InChI |
JXKDFOGYEQRNOF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=CC=CC=C2)C3=NC(=CS3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
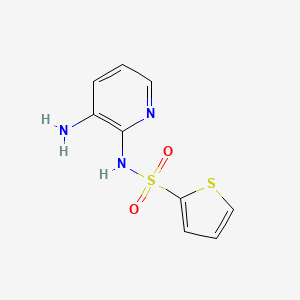
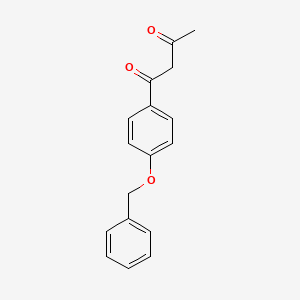
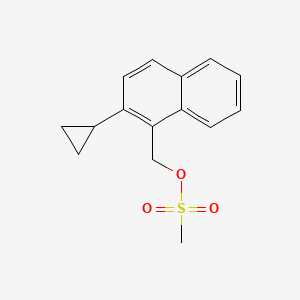
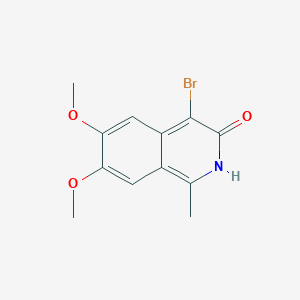
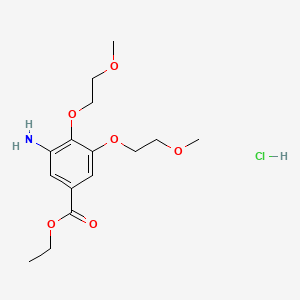
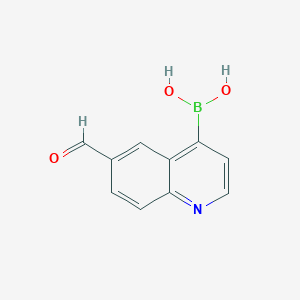
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
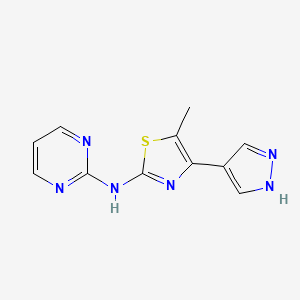
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
